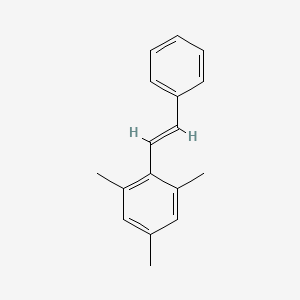
(e)-2,4,6-Trimethylstilbene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(e)-2,4,6-Trimethylstilbene is an organic compound belonging to the stilbene family Stilbenes are characterized by a 1,2-diphenylethylene structure, and this compound specifically has three methyl groups attached to the phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-2,4,6-Trimethylstilbene typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(e)-2,4,6-Trimethylstilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding stilbene oxides.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Stilbene oxides.
Reduction: Saturated derivatives like 2,4,6-trimethylcyclohexane.
Substitution: Halogenated or nitrated stilbenes.
科学的研究の応用
(e)-2,4,6-Trimethylstilbene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a component in organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of (e)-2,4,6-Trimethylstilbene involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Stilbene: The parent compound with no methyl groups.
2,4,6-Trimethylphenol: A similar compound with methyl groups on a single phenyl ring.
Trans-Stilbene: Another isomer of stilbene with a different arrangement of the double bond.
Uniqueness
(e)-2,4,6-Trimethylstilbene is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. These methyl groups can enhance the compound’s stability and modify its interaction with other molecules, making it distinct from other stilbenes.
特性
分子式 |
C17H18 |
|---|---|
分子量 |
222.32 g/mol |
IUPAC名 |
1,3,5-trimethyl-2-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C17H18/c1-13-11-14(2)17(15(3)12-13)10-9-16-7-5-4-6-8-16/h4-12H,1-3H3/b10-9+ |
InChIキー |
QVYIUYLZHORTBT-MDZDMXLPSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C)/C=C/C2=CC=CC=C2)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)C=CC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















